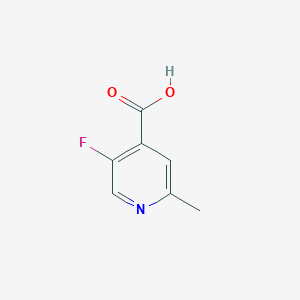

5-Fluoro-2-methylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCAYVVPKICFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Methylisonicotinic Acid and Its Structural Analogues

Established Synthetic Pathways for the Pyridine (B92270) Core and Fluorine Introduction

The construction of the 5-fluoro-2-methylisonicotinic acid scaffold typically begins with precursors that already contain the pyridine nucleus or are readily cyclized to form it. The introduction of the methyl and fluoro substituents, along with the oxidation of a precursor group to the carboxylic acid, are key steps in the synthetic sequence.

Halogenation and Methylation Strategies from Nicotinic Acid Derivatives

The synthesis of fluorinated nicotinic acid derivatives often involves the strategic introduction of fluorine and methyl groups onto a pre-existing nicotinic acid framework. For instance, the synthesis of related compounds like 5-fluoro-2-methoxy-6-methylnicotinic acid utilizes specific reagents for each functional group addition. Fluorination can be accomplished using electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). nih.gov Methylation is typically achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

In the broader context of pyridine chemistry, chlorination of pyridones with reagents like phosphorus oxychloride is a common method to introduce a leaving group that can subsequently be displaced. beilstein-journals.org For example, 2-chloropyridine, a precursor for some pharmaceuticals, is prepared by the chlorination of 2-pyridone. beilstein-journals.org Furthermore, the synthesis of 2-fluoropyridines can be achieved from pyridine N-oxides, which are converted to 2-pyridyltrialkylammonium salts and then subjected to fluorination. acs.org This method offers good regioselectivity and functional group compatibility. acs.org

The following table summarizes common reagents for these transformations:

| Transformation | Reagent(s) |

| Fluorination | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) |

| Methylation | Methyl iodide, Dimethyl sulfate |

| Chlorination | Phosphorus oxychloride |

Oxidation Reactions in Pyridine Carboxylic Acid Synthesis

The conversion of a methyl group on the pyridine ring to a carboxylic acid is a crucial oxidation step in the synthesis of nicotinic acid derivatives. Various oxidizing agents and conditions have been explored for this transformation.

One effective method involves the aerobic oxidation of methylpyridines (picolines) catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) and/or manganese(II) salts. researchgate.net For example, the oxidation of 3-methylpyridine (B133936) (β-picoline) can yield nicotinic acid (3-pyridinecarboxylic acid) in good yields. researchgate.net The reactivity of methylpyridine isomers can vary, with the 3-isomer often showing higher reactivity than the 2- and 4-isomers. researchgate.net

Historically, other oxidation methods have been employed, such as the use of nitric acid or potassium permanganate. researchgate.net For instance, nicotinic acid has been commercially manufactured by the nitric acid oxidation of 5-ethyl-2-methylpyridine. researchgate.net Another patented process describes the oxidation of methyl-pyridines dissolved in aqueous hydrochloric acid using chlorine in the presence of actinic radiation. google.com Argentous compounds like argentous sulfate and argentous oxide have also been investigated for the oxidation of methylpyridines, though this can sometimes lead to demethylation as the resulting carboxylic acids may decarboxylate under the reaction conditions. bme.hu

The choice of oxidant and reaction conditions can significantly impact the yield and selectivity of the desired pyridine carboxylic acid.

| Starting Material | Oxidizing System | Product |

| 3-Methylpyridine | NHPI/Co(OAc)₂/Mn(OAc)₂ , O₂ | 3-Pyridinecarboxylic acid researchgate.net |

| Methyl-pyridine | Chlorine, HCl (aq), actinic radiation | Pyridine carboxylic acid google.com |

| 2-Methylpyridine | Fenton's reagent (Fe(II)/H₂O₂) | Pyridine-2-carboxylic acid shu.ac.uk |

Advanced Synthetic Approaches and Process Optimization Considerations

Modern synthetic strategies for fluorinated pyridines focus on improving efficiency, selectivity, and functional group tolerance. Process optimization is crucial for large-scale production, aiming to maximize yield and minimize byproducts.

Advanced methods for fluorination include the use of AgF₂ for the direct fluorination of pyridines, which shows high selectivity for the position adjacent to the nitrogen. acs.org The combination of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) offers a powerful tool for the late-stage functionalization of complex pyridine and diazine structures. nih.gov The reactivity of halopyridines in SNAr reactions is noteworthy, with fluoropyridines generally reacting faster than their chloro- or bromo- counterparts. acs.org

Process optimization for the synthesis of fluoropyridines often involves careful control of reaction parameters. For example, in the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) using potassium fluoride (B91410) in DMSO, maintaining the reaction temperature within a narrow range (e.g., 185°-188°C) and minimizing the presence of HF-source materials are critical to prevent solvent degradation and byproduct formation. google.com The development of automated synthesis platforms, such as those used for the preparation of PET imaging agents like [¹⁸F]ML-10, highlights the importance of process control for producing radiolabeled compounds with high radiochemical purity and yield. nih.gov

Chemo- and Regioselective Synthesis of Fluorinated Pyridine Isomers

The ability to selectively introduce fluorine at a specific position on the pyridine ring is paramount for synthesizing a desired isomer of a fluorinated pyridine carboxylic acid. The regioselectivity of fluorination and other substitution reactions is influenced by the electronic properties of the pyridine ring and the nature of the substituents already present.

For 3-substituted pyridines, direct fluorination can lead to a mixture of isomers, but in some cases, high selectivity for the 2-position is observed. acs.org The reaction of pentafluoropyridine (B1199360) with nucleophiles demonstrates high regioselectivity, typically occurring at the 4-position. researchgate.netacs.orgnih.gov However, the regioselectivity of substitution on less fluorinated pyridines, such as 2,4,6-trifluoropyridine, can be dependent on the steric bulk of the attacking nucleophile. researchgate.net

Organometallic chemistry provides powerful tools for regioselective synthesis. For instance, the use of organolithium reagents allows for the controlled, high-yielding addition of aryl bromide groups to specific positions on a pentafluoropyridine scaffold. acs.orgnih.gov This approach enables the synthesis of multisubstituted halogenated pyridines with precise regioselectivity. acs.orgnih.gov Another strategy involves the hydrofluorination of ynamides using HF/pyridine, which can produce (E)- and (Z)-α-fluoroenamides with high chemo- and regioselectivity. nih.gov

The development of these selective synthetic methods is crucial for accessing specific isomers of functionalized fluorinated pyridines for various applications, including medicinal chemistry and materials science.

Applications of 5 Fluoro 2 Methylisonicotinic Acid As a Synthetic Precursor

Role as a Building Block in Organic Synthesis

The primary role of 5-Fluoro-2-methylisonicotinic acid in organic synthesis is as a scaffold upon which greater molecular complexity can be built. The carboxylic acid group (-COOH) is a key reactive site, readily undergoing reactions such as amidation to form amide bonds. This reaction is fundamental in connecting the isonicotinic acid moiety to other molecular fragments, often those containing an amine group.

A specific example of its use as a building block is in the synthesis of complex hydrazide derivatives. In a documented procedure, this compound is reacted with a carbohydrazide (B1668358) derivative in the presence of coupling agents. googleapis.com The reaction involves the activation of the carboxylic acid, enabling it to form a stable amide linkage with the terminal nitrogen atom of the hydrazide.

The conditions for such a transformation are outlined in the table below:

Table 1: Exemplary Synthesis Using this compound

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|---|---|---|---|

| This compound | 1,3,3-Trimethyl-2-oxoindoline-6-carbohydrazide | EDCI, HOBT, Triethylamine | Dichloromethane, DMF | N'-(1,3,3-trimethy-2-oxoindolin-6-oyl)-5-fluoro-2-methylisonicotinohydrazide |

Data sourced from patent US 10,047,081 B2 googleapis.com

This reaction highlights the compound's utility in creating elaborate molecules by forming robust carbon-nitrogen bonds, a cornerstone of many synthetic strategies in medicinal and materials chemistry.

Utility in the Construction of Active Pharmaceutical Ingredients (APIs)

The structural features of this compound make it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The incorporation of a fluorine atom into a drug candidate can often enhance its metabolic stability, binding affinity, and bioavailability. The pyridine (B92270) ring is a common feature in many biologically active compounds.

This precursor has been utilized in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with cellular signaling pathways often dysregulated in diseases like cancer and inflammatory conditions. Specifically, it serves as a starting material for N-(1-cyclopropyl-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-6-yl)-5-fluoro-2-methyl-isonicotinamide, a compound investigated for the treatment of Central Nervous System (CNS) disorders through the inhibition of p38 mitogen-activated protein (MAP) kinase. google.com

The synthesis involves an amide coupling reaction between the carboxylic acid of the precursor and an amino-indolinone derivative, as detailed below.

Table 2: API Precursor Application

| Precursor | Reactant | Resulting API Class | Therapeutic Target | Indication |

|---|---|---|---|---|

| This compound | 6-Amino-1-cyclopropyl-3,3-dimethyl-1,3-dihydroindol-2-one | Isonicotinamide (B137802) Derivative | p38 MAP Kinase | CNS Disorders |

Data sourced from patent EA027176B1 google.com

The use of this compound provides the core isonicotinamide structure to the final API, demonstrating its direct utility in constructing complex and therapeutically relevant molecules.

Development of Diverse Heterocyclic Systems

Pyridine derivatives are foundational precursors for the synthesis of a wide array of nitrogen-containing heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their prevalence in the structures of approved drugs. While direct, one-step cyclization of this compound itself is less common, it serves as a key starting point for multi-step sequences that build more elaborate fused ring systems.

One of the most important heterocyclic scaffolds derived from pyridine precursors is the imidazo[1,2-a]pyridine (B132010) ring system. This bicyclic structure is a privileged scaffold found in numerous therapeutic agents, including gastric acid secretion inhibitors and anti-anxiety medications. beilstein-journals.orggoogle.com The general synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While this compound is not a 2-aminopyridine, it can be chemically modified through standard organic reactions to generate suitable intermediates for such cyclizations.

Furthermore, complex, multi-ring systems can be constructed using pyridine-based building blocks. For instance, imidazopyridine-fused isoquinolinones have been developed as potential HIV inhibitors. beilstein-journals.org These syntheses showcase how a relatively simple pyridine core can be elaborated through sequential reactions, such as multicomponent reactions followed by intramolecular cyclizations, to generate novel and structurally diverse heterocyclic compounds with significant biological potential. beilstein-journals.orgbeilstein-journals.org

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 2 Methylisonicotinic Acid

Conformational Analysis and Energetic Profiling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 5-Fluoro-2-methylisonicotinic acid, the primary sources of conformational flexibility are the rotation of the carboxylic acid group (-COOH) relative to the pyridine (B92270) ring and the rotation of the methyl group (-CH3).

The orientation of the carboxylic acid group is particularly significant as it influences the molecule's hydrogen bonding capabilities and its ability to fit into a receptor's binding pocket. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, are employed to perform a potential energy surface scan. This involves systematically rotating the dihedral angle of the C-C bond connecting the carboxylic group to the pyridine ring and calculating the energy at each step. The resulting energetic profile reveals the most stable, low-energy conformations.

Studies on similar substituted aromatic acids show that planar or near-planar arrangements of the carboxylic acid group with the aromatic ring are often energetically favored due to electronic conjugation. However, steric hindrance from the adjacent methyl group in this compound can lead to a non-planar, twisted conformation being the global minimum. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Energetic Profile of this compound Conformers

This interactive table illustrates a simplified energetic profile that could be obtained from a conformational analysis study. The data is for illustrative purposes to show how different rotational angles of the carboxyl group can affect the molecule's stability.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability |

| A | 0° | 2.5 | Eclipsed (Steric Clash) |

| B | 45° | 0.0 | Global Minimum (Twisted) |

| C | 90° | 1.8 | Perpendicular |

| D | 180° | 3.0 | Eclipsed (Less Stable) |

Note: This data is illustrative. Actual values would be determined via specific computational methods like DFT or ab initio calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. mdpi.com These calculations are fundamental to understanding the reactivity, stability, and spectroscopic characteristics of this compound.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily polarized and reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. For this compound, the MEP would show negative potential around the carboxylic oxygen atoms and the nitrogen of the pyridine ring, indicating their role as hydrogen bond acceptors.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Properties of this compound

This table presents typical quantum chemical parameters that would be calculated to describe the electronic structure and reactivity of the molecule. The values are representative and would be obtained from specific DFT calculations (e.g., using the B3LYP functional with a 6-31G basis set).

| Parameter | Definition | Predicted Value | Implication for Reactivity |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.8 eV | Region of electrophilic attack |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 eV | Region of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | High chemical stability researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron | 6.8 eV | High value indicates chemical inertness researchgate.net |

| Electron Affinity (A) | Energy released when an electron is added | 1.5 eV | Low value indicates difficulty in accepting an electron |

Molecular Docking and Ligand-Receptor Interaction Simulations (Theoretical Frameworks)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is central to structure-based drug design and helps to elucidate the potential biological activity of molecules like this compound. The theoretical framework involves several key steps:

Preparation of Structures: High-resolution 3D structures of both the ligand (this compound) and the target protein are required. The ligand's structure is energy-minimized, often using the conformational analysis data described earlier. The protein structure is typically obtained from a database like the Protein Data Bank (PDB). jmchemsci.com

Defining the Binding Site: A specific region on the protein, known as the active or binding site, is defined as the target for the docking simulation.

Sampling and Scoring: The docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org The scoring function accounts for factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and steric clashes.

Analysis of Results: The top-ranked poses are analyzed to understand the specific interactions between the ligand and the protein's amino acid residues. This can reveal key hydrogen bonds, salt bridges, or hydrophobic contacts that stabilize the ligand-receptor complex. For this compound, the carboxylic acid group would be predicted to form strong hydrogen bonds with polar residues, while the pyridine ring could engage in pi-stacking interactions.

Table 3: Theoretical Framework of a Molecular Docking Simulation

This table outlines the essential components and objectives of a molecular docking study focused on this compound.

| Stage | Objective | Key Considerations |

| Input | Prepare ligand and receptor for simulation | Ligand conformational flexibility; Protonation states of protein residues; Presence of cofactors or water molecules. |

| Algorithm | Sample ligand poses within the binding site | Exhaustiveness of the search; Treatment of ligand and receptor flexibility (rigid vs. flexible docking). |

| Scoring | Estimate the binding free energy for each pose | Accuracy of the scoring function; Distinguishing correct poses from incorrect ones. semanticscholar.org |

| Output | Identify the most probable binding mode and affinity | Analysis of hydrogen bonds, ionic interactions, and hydrophobic contacts; Comparison with known inhibitors. jmchemsci.com |

In Silico Design Strategies for Novel Derivatives

In silico design strategies use computational methods to propose novel molecules with enhanced properties, using an existing chemical scaffold as a starting point. This compound is a suitable scaffold for such design efforts due to its synthetic tractability and the presence of multiple functional groups that can be modified.

Strategies for designing derivatives include:

Structure-Based Drug Design (SBDD): Using insights from molecular docking, derivatives can be designed to optimize interactions with a target protein. For example, if docking reveals an unoccupied hydrophobic pocket near the fluorine atom, a derivative could be designed by replacing the fluorine with a larger, non-polar group to improve binding affinity.

Bioisosteric Replacement: Functional groups on the parent molecule can be replaced with other groups (bioisosteres) that retain the desired biological activity but may improve other properties like metabolic stability or solubility. The fluorine atom or the methyl group on the pyridine ring could be replaced with other substituents to modulate the molecule's electronic and steric profile.

Fragment-Based Design: The this compound core can be used as a fragment to be linked to other chemical moieties. For instance, it can be incorporated into larger molecules designed as bifunctional degraders, where one part of the molecule binds to a target protein and the other recruits an E3 ligase to induce protein degradation. google.com

Property-Based Design: Derivatives can be designed to optimize physicochemical properties predicted by computational models, such as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This involves modifying the structure to improve characteristics like aqueous solubility or membrane permeability, which are crucial for a molecule's potential as a therapeutic agent. nih.gov

Table 4: In Silico Strategies for Designing Derivatives of this compound

This table summarizes various computational design strategies and how they could be applied to create novel derivatives based on the this compound scaffold.

| Design Strategy | Goal | Example Modification |

| Structure-Based Design | Enhance binding affinity to a specific target | Add a functional group to form a new hydrogen bond observed in docking simulations. |

| Bioisosteric Replacement | Modulate activity or improve pharmacokinetics | Replace the -COOH group with a tetrazole ring to maintain acidity with improved metabolic stability. |

| Fragment Linking | Create multi-functional molecules | Link the scaffold to another pharmacophore to create a dual-target agent or a bifunctional degrader. google.com |

| Property Optimization | Improve drug-like properties | Add polar groups to increase solubility or modify lipophilicity to enhance cell permeability. nih.gov |

Investigation of in Vitro Biological Activities of 5 Fluoro 2 Methylisonicotinic Acid and Its Derivatives

Modulation of Inflammatory Pathways: Cytokine Inhibition

The inflammatory response is a complex biological process involving a variety of cells and signaling molecules, including cytokines. Chronic inflammation is implicated in numerous diseases, making the modulation of inflammatory pathways a key therapeutic strategy. Derivatives of nicotinic acid and related heterocyclic structures have been investigated for their anti-inflammatory potential, often linked to their ability to inhibit the production of pro-inflammatory cytokines.

Research into related compounds indicates that this structural class can effectively modulate inflammatory mediators. For instance, derivatives of usnic acid have demonstrated significant inhibitory effects on cytokines in in vitro models. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, usnic acid dose-dependently inhibited the release of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), with IC₅₀ values of 12.8 µM and 4.7 µM, respectively nih.gov. Furthermore, certain imidazolium (B1220033) salts of (+)-usnic acid were shown to inhibit the release of TNF-α and Interleukin-1β (IL-1β) from LPS-stimulated human lymphoma U937 cells nih.gov. Similarly, 5-fluoro-2-oxindole, a related fluorinated heterocyclic compound, has been shown to inhibit inflammatory responses by reducing the upregulation of inducible nitric oxide synthase (NOS2) induced by peripheral inflammation mdpi.com.

While direct studies on 5-Fluoro-2-methylisonicotinic acid are limited, the activity of analogous compounds, such as 2-Fluoro-5-methoxynicotinic acid, suggests a potential mechanism through the inhibition of enzymes associated with inflammatory responses . These findings collectively suggest that the broader class of fluorinated nicotinic acid derivatives warrants further investigation for its cytokine-inhibiting properties.

Antimicrobial Efficacy: In Vitro Growth Inhibition Studies

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Nicotinic acid derivatives have emerged as a promising scaffold for the development of new antibacterial and antifungal drugs. The antimicrobial efficacy of these compounds is typically evaluated through in vitro growth inhibition studies, which determine the Minimum Inhibitory Concentration (MIC) required to prevent microbial growth.

Studies on nicotinic acid hydrazone derivatives have revealed significant antimicrobial activity. For example, certain novel series of these derivatives have been tested against a panel of bacteria and fungi, demonstrating potent effects. Compounds bearing 3,4,5-trimethoxy and 2,5-dimethoxy benzylidene motifs were particularly effective, with MIC values as low as 0.49–1.95 µg/mL against various bacterial and fungal strains researchgate.net. Other related derivatives exhibited MIC values ranging from 1.95 to 7.81 μg/mL researchgate.net.

Similarly, derivatives of farnesoic acid, while structurally different, highlight how modifications to a core structure can yield potent antimicrobial activity. A primary amide derivative of farnesoic acid showed strong antifungal activity against Aspergillus niger, Candida albicans, and Trichophyton species, with MIC values between 6.25 and 25 µg/mL jmb.or.kr. The data indicates that the functional groups attached to the core acid structure are critical for determining antimicrobial potency and spectrum.

Anticancer Research Applications: Antiproliferative Mechanisms

The search for novel anticancer agents is a major focus of biomedical research. Many therapeutic strategies aim to inhibit the uncontrolled proliferation of cancer cells. Derivatives of nicotinic acid have been explored for their antiproliferative properties, with studies focusing on their ability to induce cell death or arrest the cell cycle in various cancer cell lines.

A notable example is the investigation of quinolin-8-yl-nicotinamide analogs. In a study on pancreatic cancer cells, a 6-fluoro analog demonstrated potent cytotoxicity in MIA PaCa-2 cells with an IC₅₀ value of 0.30 µM nih.gov. This suggests that the presence and position of the fluorine atom are critical for the compound's anticancer activity. Further research on hydrazone derivatives of 6-aryl-2-methyl-nicotinic acid revealed growth inhibitory activities against K562 leukemia cell lines, with IC₅₀ values ranging from 24.99 to 66.78 μM researchgate.net.

The mechanisms underlying these antiproliferative effects often involve the induction of apoptosis. For instance, studies on 3-hydrazinoindolin-2-one derivatives, which can be related to the broader class of heterocyclic compounds, showed they induce the intrinsic apoptotic mitochondrial pathway, evidenced by changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins researchgate.net.

Enzyme Inhibition Assays

Enzymes are critical regulators of biological processes, and their inhibition is a well-established mechanism for therapeutic intervention. The specific structural features of this compound and its derivatives make them candidates for interacting with the active sites of various enzymes.

Research on analogous compounds has demonstrated a capacity for enzyme inhibition across different classes. For example, 2-Fluoro-5-methoxynicotinic acid is believed to exert its anti-inflammatory and neuroprotective effects by inhibiting enzymes involved in these respective pathways, with potential modulation of beta-secretase activity mentioned as crucial for Alzheimer's disease treatment . In the context of anti-inflammatory action, usnic acid was found to have a weak inhibitory effect on the biosynthesis of leukotriene B4 (LTB4), an inflammatory mediator, with an IC₅₀ value of 42 µM nih.gov.

Furthermore, patent literature describes non-peptidic inhibitors of Protein Tyrosine Phosphatase 1 (PTP1), an enzyme implicated in Non-Insulin Dependent Diabetes Mellitus, with Ki values calculated from IC₅₀ data derived from dose-response curves googleapis.com. The ability of nicotinic acid derivatives to act as specific enzyme inhibitors highlights a key area for future research into the therapeutic applications of this compound.

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand and a biological receptor is the initiating event for many signaling pathways and physiological responses. Understanding these binding interactions is fundamental to drug design and development. Computational and experimental methods are used to characterize the affinity and mode of binding of small molecules to their receptor targets.

Derivatives of nicotinic acid are known to interact with specific receptors. A prominent example is the high-affinity niacin receptor, GPR109a. Studies on pyrazole (B372694) carboxylic acids, which are structurally analogous to nicotinic acids, have shown potent binding to this receptor. A 5,5-fused pyrazole derivative, for instance, exhibited a binding affinity (Ki) of 156 nM psu.edu. The affinity of these ligands is influenced by the nature of the substituents on the heterocyclic ring, with straight-chain alkyl groups of increasing length demonstrating significant activity psu.edu.

The binding of a ligand to a receptor is a complex event governed by various forces, including hydrogen bonding and hydrophobic interactions acs.org. Computational models, such as molecular docking, are used to predict the binding strength and conformation of a ligand within the receptor's binding pocket acs.org. These tools are invaluable for rational drug design, allowing for the optimization of lead compounds to improve their binding affinity and selectivity for a desired biological target. The principles of ligand-receptor interactions suggest that this compound derivatives could be designed to target a range of receptors, depending on their specific structural modifications.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Below is a table summarizing various synthetic approaches for related compounds, which could inform the development of new methodologies for 6-fluoro-2-methylisonicotinic acid.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,5-dimethylpyridine | Potassium permanganate, water | 5-methylnicotinic acid | chemicalbook.com |

| Methyl 2-methylnicotinate | LiOH·H₂O, THF, water | 2-methylnicotinic acid | google.com |

| 5-bromo-2-methoxypyridine | n-BuLi, 2,6-difluorobenzaldehyde, then dehydroxylation and ether cleavage | 5-(2,6-difluorobenzyl)pyridin-2(1H)-one | mdpi.com |

| 2-methylpyridines | Diethyl oxalate, then LiOH | 2-hydroxy-3-pyridylacrylic acids | mdpi.com |

Discovery of Undiscovered Biological Targets and Mechanisms of Action

The biological activities of many fluorinated nicotinic acid derivatives are still being uncovered. While some related compounds have shown potential as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) or as modulators of receptors such as GPR109a, the specific biological targets of 6-fluoro-2-methylisonicotinic acid are not yet well-defined. nih.govpsu.edu Future research should aim to identify the molecular targets and elucidate the mechanism of action of this compound. This could involve screening against a wide range of enzymes, receptors, and other proteins to pinpoint its biological function. evitachem.com Understanding these interactions is crucial for determining its potential therapeutic applications. The presence of the fluorine atom may enhance binding affinity to specific biological targets, a phenomenon observed in other fluorinated compounds.

Integration of High-Throughput Screening and Computational Approaches

To accelerate the discovery of new applications for 6-fluoro-2-methylisonicotinic acid and its derivatives, the integration of high-throughput screening (HTS) and computational modeling will be essential. manchester.ac.uknih.gov HTS allows for the rapid testing of large libraries of compounds against various biological targets, enabling the identification of promising leads for drug discovery or other applications. psu.edu Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the binding affinity and activity of new derivatives, guiding the design of more potent and selective molecules. nih.gov These in silico methods can significantly reduce the time and cost associated with experimental screening.

| Screening/Modeling Technique | Application | Potential Benefit for 6-Fluoro-2-methylisonicotinic Acid | Reference |

| High-Throughput Screening (HTS) | Discovery of new pharmaceutical products and enzyme variants. | Rapidly identify biological targets and potential therapeutic uses. | psu.edumanchester.ac.uk |

| Computational Modeling (PK/PD) | Predict chemotherapy outcomes and optimize dosing. | Simulate the compound's behavior in biological systems to guide development. | nih.gov |

| Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) | Direct monitoring of biotransformations. | Enable high-throughput screening of enzymatic reactions involving the compound. | manchester.ac.uk |

Material Science and Advanced Functional Material Applications

The unique electronic properties of the pyridine (B92270) ring, combined with the influence of the fluoro and methyl substituents, suggest that 6-fluoro-2-methylisonicotinic acid could have applications in material science. evitachem.com Pyridine-based compounds are known to be useful in the development of organic electronics and functional materials. evitachem.com Future research could explore the potential of incorporating this compound into polymers, metal-organic frameworks (MOFs), or other advanced materials. bldpharm.com Its ability to act as a ligand for metal ions could also be exploited in the design of novel catalysts or sensors. bldpharm.com

Role in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. promega.comnih.gov The structure of 6-fluoro-2-methylisonicotinic acid makes it a promising candidate for the development of chemical probes. charlotte.edu By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the molecule, researchers can create tools to visualize and track its interactions with biological targets within living cells. mdpi.comsemanticscholar.org These probes can be invaluable for understanding complex biological processes and for validating new drug targets. promega.comnih.gov For instance, derivatives of nicotinic acid have been used to develop probes for RNA structure analysis. charlotte.edunih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.